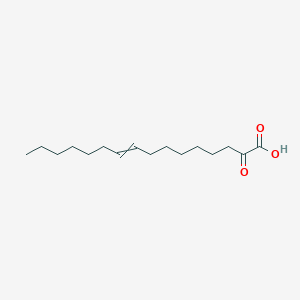

2-Oxohexadec-9-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

116550-23-3 |

|---|---|

Molecular Formula |

C16H28O3 |

Molecular Weight |

268.39 g/mol |

IUPAC Name |

2-oxohexadec-9-enoic acid |

InChI |

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8H,2-6,9-14H2,1H3,(H,18,19) |

InChI Key |

QBABVXHFZFNSHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCC(=O)C(=O)O |

Origin of Product |

United States |

Natural Biogenesis and Biological Derivation of 2 Oxohexadec 9 Enoic Acid

Microbial and Eukaryotic Organisms as Progenitors of Oxo-Fatty Acids

Microorganisms, including bacteria, cyanobacteria, diatoms, and fungi, are well-documented producers of a vast array of fatty acids and their derivatives. wikipedia.org These organisms possess the enzymatic machinery necessary to synthesize, elongate, desaturate, and functionalize fatty acid chains, leading to a rich diversity of lipid molecules.

Marine environments are a particularly rich source of novel fatty acids. Diatoms and cyanobacteria, key players in marine ecosystems, are known to produce a variety of hexadecenoic acid isomers. For instance, the marine diatom Chaetoceros karianus has been found to produce the isomeric oxo-fatty acids (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid. Furthermore, 7(E)-9-keto-hexadec-7-enoic acid has been isolated from the marine diatom Skeletonema marinoi and a marine benthic cyanobacterial mat. libretexts.org The presence of these C16 oxo-fatty acids in marine microorganisms suggests that the precursor, hexadecenoic acid, is readily available and that these organisms possess the oxidative enzymes to introduce a keto functionality. While these are not the 2-oxo isomer, their existence points to the general capability of these organisms to produce keto-hexadecenoic acids. The production of various positional isomers of hexadecenoic acid, such as palmitoleic acid (16:1n-7), hypogeic acid (16:1n-9), and sapienic acid (16:1n-10), is also well-documented in different organisms. nih.govnih.gov The specific precursor for 2-Oxohexadec-9-enoic acid would be cis-9-hexadecenoic acid (palmitoleic acid).

Fungi are also prolific producers of oxylipins, a broad class of oxygenated fatty acids that includes keto-fatty acids. nih.govourbiochemistry.com Fungal oxylipins are synthesized from common fatty acids like oleic acid and linoleic acid through the action of enzymes such as lipoxygenases (LOXs) and cytochrome P450s. nih.govqmul.ac.uk These enzymatic pathways can introduce oxygen in various forms, including hydroperoxy, hydroxy, and keto groups, at different positions along the fatty acid chain. qmul.ac.ukwikipedia.org While direct production of this compound by fungi has not been explicitly reported, the enzymatic capability to produce a wide range of oxylipins from unsaturated fatty acids is firmly established. nih.govourbiochemistry.comqmul.ac.uk

Identification in Marine Microorganisms (e.g., Diatoms, Cyanobacteria) Producing Isomeric Hexadecenoic Acids

Biosynthetic Pathways Implicated in this compound Formation

The formation of this compound likely involves the convergence of two key metabolic processes: the biosynthesis of the C16 unsaturated fatty acid backbone and the subsequent oxidation at the C-2 position.

General Principles of Fatty Acid Biosynthesis and Elongation Processes

The foundation of this compound is a 16-carbon fatty acid with a double bond at the 9th position. This precursor, palmitoleic acid (cis-9-hexadecenoic acid), is synthesized through the well-understood fatty acid synthase (FAS) system. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA. aocs.org The FAS complex then iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, starting with an acetyl-CoA primer. aocs.org For a 16-carbon fatty acid like palmitic acid, this cycle repeats seven times.

The introduction of the cis-9 double bond to form palmitoleic acid is typically catalyzed by a stearoyl-CoA desaturase-like enzyme (delta-9 desaturase), which acts on the saturated precursor, palmitoyl-CoA.

Table 1: Key Enzymes in Fatty Acid Biosynthesis

| Enzyme | Function |

| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA. aocs.org |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that synthesizes fatty acids. aocs.org |

| Delta-9 Desaturase | Introduces a cis double bond at the C-9 position of a fatty acyl-CoA. |

Enzymatic Steps and Catalytic Mechanisms for Keto-Acid Generation

The most plausible route for the formation of the 2-oxo group is through a fatty acid α-oxidation pathway. wikipedia.orgmicrobenotes.com This pathway is distinct from the more common β-oxidation. Alpha-oxidation involves the following key steps:

α-Hydroxylation: The fatty acid is first hydroxylated at the α-carbon (C-2) by a fatty acid α-hydroxylase. ourbiochemistry.com

Oxidation to a Keto Acid: The resulting 2-hydroxy fatty acid is then oxidized to a 2-keto fatty acid by a 2-hydroxy fatty acid dehydrogenase. wikipedia.orgcreative-enzymes.com

Enzymes such as (S)-2-hydroxy-fatty-acid dehydrogenase and (R)-2-hydroxy-fatty-acid dehydrogenase have been identified, which catalyze the conversion of 2-hydroxystearate (B1257940) to 2-oxostearate. qmul.ac.ukwikipedia.orgcreative-enzymes.comexpasy.org It is highly probable that a similar dehydrogenase is responsible for the oxidation of 2-hydroxy-9-hexadecenoic acid to this compound. While α-oxidation is often associated with the breakdown of branched-chain fatty acids, the enzymes involved may have broader substrate specificity. wikipedia.orgmicrobenotes.com

Table 2: Proposed Enzymatic Steps for this compound Formation

| Step | Substrate | Enzyme (Proposed) | Product |

| 1 | cis-9-Hexadecenoic acid | Fatty Acid α-Hydroxylase | 2-Hydroxy-9-hexadecenoic acid |

| 2 | 2-Hydroxy-9-hexadecenoic acid | 2-Hydroxy Fatty Acid Dehydrogenase | This compound |

Microbial Fermentation Strategies for Related Fatty Acid Production

Microbial fermentation is a powerful tool for the industrial production of a wide range of chemicals, including fatty acids. While specific fermentation processes for this compound are not established, the principles of fermentation for related compounds offer valuable insights. For instance, high-density fermentation of oleaginous fungi is a known method for producing various fatty acids. frontiersin.org Furthermore, fermentation processes are employed for the production of other keto acids, such as 2-keto-L-gulonic acid, a precursor to Vitamin C, using bacteria like Gluconobacter oxydans and Ketogulonicigenium vulgare. nih.govencyclopedia.pub

The production of this compound through fermentation would likely involve engineering a microbial host to:

Overproduce the precursor, cis-9-hexadecenoic acid (palmitoleic acid).

Express the necessary α-oxidation enzymes (α-hydroxylase and 2-hydroxy fatty acid dehydrogenase) to convert the precursor to the final product.

Optimizing fermentation conditions, such as nutrient composition, pH, and aeration, would be crucial for maximizing yield. mdpi.com

Synthetic Methodologies for 2 Oxohexadec 9 Enoic Acid and Analogues

Chemical Synthesis Approaches for 2-Oxohexadec-9-enoic Acid

While literature detailing the specific synthesis of this compound is not abundant, its production can be conceptualized through established chemical reactions for creating α-oxo (or 2-oxo) fatty acids. A plausible route would start from the readily available oleic acid, which already contains the requisite C-9 double bond.

A general approach involves the α-oxidation of the corresponding fatty acid. This process introduces an oxygen functional group at the carbon atom adjacent to the carboxyl group. For instance, a common method is the α-bromination of an acyl halide derivative of the fatty acid, followed by nucleophilic substitution with a hydroxyl group and subsequent oxidation to the ketone.

A potential synthetic sequence:

Esterification: Protection of the carboxylic acid of oleic acid as a methyl or ethyl ester.

α-Halogenation: Reaction of the ester enolate with a bromine source (e.g., N-Bromosuccinimide) to introduce a bromine atom at the C-2 position.

Hydrolysis/Oxidation: Conversion of the α-bromo ester to the α-hydroxy acid, which is then oxidized using a mild oxidizing agent like manganese dioxide (MnO₂) or via a Swern or Dess-Martin oxidation to yield the final 2-oxo acid.

Alternatively, photochemical methods have been developed for the synthesis of saturated oxo fatty acids (SOFAs). acs.org One key strategy is the photochemical hydroacylation between ω-alkenoic acids and aldehydes, which could be adapted for unsaturated targets. acs.org

Total Synthesis Strategies for Isomeric and Structurally Related Oxo-Fatty Acids

The total synthesis of oxo-fatty acids often requires multi-step sequences to control the position of the oxo group and the stereochemistry of any chiral centers or double bonds. Various strategies have been successfully applied to produce a range of isomeric and structurally related compounds.

For example, the total synthesis of 5-oxo-12(S)-hydroxy-6(E),8(Z),10(E),14(Z)-eicosatetraenoic acid (5-oxo-12-HETE) and its 8-trans-isomer has been reported, providing crucial standards for their identification in biological systems like human platelets. researchgate.netfrontiersin.org Similarly, an efficient total synthesis of 12-oxo-phytodienoic acid (12-oxo-PDA) and its related compound OPC-8:0 was achieved, notably employing a Wittig reaction to construct the cis side chain with high selectivity (>95%). wikipedia.org The synthesis of 9-oxodec-2-enoic acid, a pheromone known as the "queen substance," has been accomplished from starting materials like azelaic acid or through a pathway involving 2-hydroxytetrahydropyran (B1345630) and malonic acid. microbenotes.comCurrent time information in Bangalore, IN.

These complex syntheses often rely on a toolkit of key chemical reactions.

Table 1: Key Strategies in the Total Synthesis of Oxo-Fatty Acids

| Target Compound | Key Synthetic Strategies | Starting Materials (Examples) | Reference |

|---|---|---|---|

| 5-oxo-12-HETE | Transcellular metabolism, multi-step chemical synthesis | Arachidonic acid derivatives | researchgate.netfrontiersin.org |

| 12-oxo-PDA | Wittig reaction (for cis-alkene), iodo-lactonization | Cyclopentene monoacetate | wikipedia.org |

| 9-oxodec-2-enoic acid | Condensation with malonic acid, oxidation | Azelaic acid, Diethyl-3-oxoglutarate | microbenotes.com |

| Tricycloclavulone | Enantioselective Cu-catalyzed cycloaddition, Grubbs ring closure | Enone and alkyne precursors | agriculturejournals.cz |

| Saturated Oxo FAs | Photochemical hydroacylation | ω-Alkenoic acids and aldehydes | acs.org |

Chemo-Enzymatic and Biocatalytic Synthesis Routes

To overcome the challenges of traditional chemical synthesis, such as harsh reaction conditions and lack of selectivity, chemo-enzymatic and biocatalytic methods have emerged as powerful alternatives. researchgate.net These approaches leverage the high specificity of enzymes to perform precise chemical transformations, often under mild, environmentally friendly conditions.

A chemo-enzymatic strategy typically involves a combination of chemical and enzymatic steps to build a target molecule. For instance, a two-step method for producing oxygenated propenylbenzene derivatives begins with a lipase-catalyzed epoxidation of the starting material, followed by chemical hydrolysis to form a diol. This diol is then subjected to microbial oxidation to yield the final hydroxy ketone. Similarly, the synthesis of chiral epoxides has been achieved from levoglucosenone (B1675106) via a pathway that includes a lipase-mediated Baeyer-Villiger oxidation as a key step. The synthesis of complex sialosides has also been accomplished by combining chemical acetylation with enzymatic glycosylation steps.

Enzyme-Mediated Hydrolysis and Esterification in Fatty Acid Synthesis

Lipases are among the most versatile enzymes in organic synthesis, widely used for their ability to catalyze both the hydrolysis and synthesis of esters. acs.org This dual capability is central to the production and modification of fatty acids and their derivatives. acs.org

Enzyme-Mediated Hydrolysis: In an aqueous environment, lipases excel at hydrolyzing triglycerides to yield free fatty acids and glycerol. This process is an alternative to high-temperature steam hydrolysis, offering milder conditions (e.g., 30-40°C) that preserve the quality of the fatty acids. The enzymatic hydrolysis of oils can be optimized by controlling parameters like temperature, pH, and enzyme concentration to achieve high conversion rates. For example, studies on palm oil hydrolysis using Candida rugosa lipase (B570770) identified optimal conditions at 45°C and a pH of 7.5. Immobilizing lipases on hydrophobic supports can enhance their stability over broader temperature and pH ranges and allow for their reuse over multiple reaction cycles.

Enzyme-Mediated Esterification: In environments with low water activity, the equilibrium of the lipase-catalyzed reaction shifts toward synthesis, enabling the esterification of fatty acids with alcohols. acs.org This is widely used to produce flavor esters, biolubricants, and other valuable compounds. The kinetics of lipase-mediated esterification are often described by a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-intermediate with the fatty acid before reacting with the alcohol. Solvent-free systems are particularly attractive for ester synthesis as they simplify downstream processing and increase substrate concentration.

Optimization of Enzymatic Reaction Conditions for Specific Stereoisomers

A key advantage of biocatalysis is the potential to produce specific stereoisomers, which is crucial for pharmaceuticals and bioactive compounds. Achieving high stereoselectivity often requires careful optimization of reaction conditions. The choice of enzyme is paramount, as different lipases exhibit varying levels of regio- and stereospecificity. acs.org

Several factors are systematically varied to maximize yield and selectivity:

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs. For instance, in the synthesis of neryl acetate, the highest conversion was achieved around 50-53°C.

Substrate Molar Ratio: Varying the ratio of acyl donor to acceptor can shift the reaction equilibrium. An excess of one substrate, like an alcohol, can drive the reaction towards ester formation but may also cause substrate inhibition at high concentrations.

Enzyme Loading: Increasing the amount of enzyme typically increases the reaction rate by providing more active sites, though an optimal level is sought to balance conversion and cost.

Water Content/Activity: In non-aqueous media, a small amount of water is essential for maintaining the enzyme's active conformation, but excess water promotes the reverse hydrolysis reaction.

pH: For reactions in aqueous or biphasic systems, pH is critical, as it affects the enzyme's ionization state and stability. Optimal pH for the hydrolysis of vegetable oils by Geotrichum candidum lipase was found to be in the neutral range.

Response surface methodology (RSM) is a common statistical technique used to systematically investigate the combined effects of these parameters and identify the optimal conditions for a specific transformation.

Table 2: Examples of Optimized Conditions for Enzymatic Synthesis

| Product | Enzyme | Key Optimized Parameters | Optimal Values | Reference |

|---|---|---|---|---|

| Neryl acetate | Immobilized Lipase | Temperature, Enzyme Load, Molar Ratio (nerol:ethyl acetate) | 52.7°C, 2.6% (w/w), 1:12.6 | |

| Cocoa Butter Equivalent | Lipozyme RM IM | Temperature, Time, Water Content, Enzyme Load | 65°C, 6 h, 1% (w/w), 10% (w/w) | |

| (-)-Menthyl laurate | Candida rugosa lipase | Temperature, Water Activity, Enzyme Amount | 45°C, aw=0.55, 100 mg | |

| Free Fatty Acids (Cottonseed Oil) | Geotrichum candidum lipase | Temperature, Substrate Conc. | 40°C, 46.8% (m/m) |

Future Research Perspectives and Unexplored Avenues for 2 Oxohexadec 9 Enoic Acid

Discovery of Novel Natural Derivations and Ecological Roles

The initial discovery of 2-Oxohexadec-9-enoic acid derivatives, such as (7E)-9-keto-hexadec-7-enoic acid, from marine sources like cyanobacteria, diatoms, and green algae has opened the door to a new class of bioactive compounds. mdpi.com This compound and its isomer, (10E)-9-oxohexadec-10-enoic acid, have been isolated from the marine diatom Chaetoceros karianus. mdpi.comresearchgate.net Another isomer, (E)-9-oxohexadec-10-enoic acid, was identified in the red alga Gracilaria verrucosa, and (E)-4-oxohexadec-2-enoic acid was found in the fungus Hygrophorus eburneus. grafiati.com The widespread occurrence of these molecules suggests potentially important and conserved ecological roles across different marine life. mdpi.com

Future research should prioritize a systematic exploration of diverse marine and terrestrial ecosystems to identify novel natural derivatives of this compound. This exploration could uncover a wider array of structural analogues with unique properties. Concurrently, investigating the ecological functions of these compounds is crucial. In algae, oxylipins are known to serve as chemical defenses, often produced in response to wounding or stress. nih.govbeilstein-journals.org Understanding these roles can provide insights into their evolutionary significance and potential applications. For instance, the stress-induced production of oxylipins in microalgae suggests their involvement in adaptive responses to environmental pressures. mdpi.com

Comprehensive Elucidation of Intracellular Biosynthetic and Degradative Pathways

A significant gap in our current knowledge is the precise intracellular biosynthetic and degradative pathways of this compound. While it is known that oxylipins are oxidized derivatives of unsaturated fatty acids, the specific enzymatic steps leading to this particular compound are not fully understood. nih.govmdpi.com In general, oxylipin biosynthesis can be initiated by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which create hydroperoxide or endoperoxide intermediates that are further processed. mdpi.com Marine algae, in particular, are known to utilize unique biosynthetic pathways, sometimes differing from those in mammals, to produce these lipid mediators. nih.govresearchgate.net

Future research must focus on identifying and characterizing the specific enzymes—such as lipoxygenases, cyclooxygenases, or cytochrome P450s—involved in the synthesis of this compound in their native organisms. Similarly, the pathways for its degradation need to be elucidated. The degradation of unsaturated fatty acids typically occurs via the β-oxidation cycle, but requires auxiliary enzymes like isomerases and reductases to handle the double bonds. researchgate.netresearchgate.netjackwestin.comnih.gov Pinpointing the specific enzymes and metabolic routes will be fundamental for understanding its regulation and for potential biotechnological production.

Development of Stereoselective and Sustainable Synthetic Strategies

The ability to synthesize this compound and its derivatives efficiently and with high stereochemical control is paramount for advancing research and potential therapeutic development. The total synthesis of isomers like (7E)-9-oxohexadec-7-enoic acid has been reported, providing the necessary material for biological evaluation. researchgate.net However, future efforts should focus on developing more advanced synthetic strategies.

Stereoselective Synthesis: The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing stereoselective synthetic methods is crucial. researchgate.net Techniques like enzyme-catalyzed reactions, which can offer high stereoselectivity, are promising avenues. acs.orgmdpi.comjmb.or.kr For example, stereoselective syntheses of other bioactive lipids like leukotriene B4 and various hydroxylated fatty acids have been achieved using methods that could be adapted for this compound class. uio.no

Sustainable Synthesis: Aligning with the principles of green chemistry, future synthetic routes should aim to be more sustainable. This involves using renewable feedstocks, employing environmentally benign solvents, and designing energy-efficient processes. rsc.orgsapub.orgacs.orgfrontiersin.orgrsc.org The synthesis of fatty acid derivatives from bio-based solvents like γ-valerolactone (GVL) exemplifies this trend. acs.org

In-Depth Mechanistic Characterization of Receptor Interactions and Cellular Signaling

A key area of future investigation lies in unraveling the detailed molecular mechanisms through which this compound and its isomers exert their biological effects. Current research has excitingly identified these compounds as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). mdpi.comnih.govnih.govresearchgate.netmdpi.comntu.edu.sgmdpi.com These nuclear receptors are critical regulators of lipid metabolism, inflammation, and energy homeostasis. ntu.edu.sg

Furthermore, isomers like 7(E)-9-keto-hexadec-7-enoic acid have been shown to activate the Keap1/Nrf2-ARE signaling pathway, a central hub for cellular defense against oxidative stress. mdpi.comnih.govnih.govresearchgate.net Activation occurs through the modification of cysteine residues on the Keap1 protein, leading to the translocation of the Nrf2 transcription factor to the nucleus. mdpi.comnih.gov This, in turn, induces the expression of antioxidant and cytoprotective genes. mdpi.com

Future studies should aim to:

Define Receptor Binding: Use techniques like X-ray crystallography to determine the precise binding mode of these lipids within the ligand-binding domains of PPARα and PPARγ. This can explain the observed dual agonism and guide the design of more potent and selective analogues. nih.gov

Map Downstream Signaling: Elucidate the full spectrum of downstream genes and proteins affected by the activation of PPAR and Nrf2 pathways. This includes investigating effects on inflammatory gene expression (e.g., iNOS, COX2) and metabolic regulation. mdpi.comnih.gov

Explore Crosstalk: Investigate the interplay between the PPAR and Nrf2 signaling pathways upon activation by these fatty acids, as both are intricately linked to cellular metabolism and stress responses. researchgate.net

Advancements in Micro-Scale and High-Throughput Analytical Techniques

To facilitate the discovery of new derivatives and to study their metabolic fate and biological effects, the development and application of advanced analytical techniques are indispensable. The analysis of oxylipins presents challenges due to their low abundance and structural diversity.

Micro-Scale Analysis: For studies involving limited sample volumes, such as from small organisms or specific cell populations, micro-scale analytical methods are essential. researchgate.net Micro-liquid chromatography coupled with tandem mass spectrometry (micro-LC-MS/MS) has been successfully used to quantify a wide range of oxylipins from just microliters of plasma. researchgate.net

High-Throughput Screening: Large-scale epidemiological studies or screening of natural product libraries require high-throughput methods. researchgate.netnih.govchromatographyonline.com Online solid-phase extraction-liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) has been developed to rapidly quantify dozens of oxylipins, significantly reducing sample preparation time and making large-scale analysis feasible. nih.gov

Future work should focus on optimizing these methods specifically for this compound and its derivatives, including developing specific internal standards for accurate quantification and creating comprehensive libraries of MS/MS fragmentation patterns for confident identification. mdpi.com

Application of Multi-Omics Data Integration for Holistic Biological Understanding

To gain a comprehensive and systems-level understanding of the biological impact of this compound, an integrative multi-omics approach is necessary. nih.gov This strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to build a more complete picture of cellular responses. nih.govoup.com

Initial studies have already employed this strategy; for example, RNA sequencing and whole transcriptome analysis were used to capture the global effects of (7E)-9-keto-hexadec-7-enoic acid, identifying its influence on pathways related to inflammation and immune response. mdpi.comresearchgate.net Multi-omics analysis has proven powerful in other areas of fatty acid research, such as identifying key metabolic pathways in thyroid carcinoma and predicting triglyceride responses to omega-3 supplementation. nih.govfrontiersin.org

Future research should leverage multi-omics data to:

Construct Regulatory Networks: Integrate transcriptomic and proteomic data to map the gene and protein networks regulated by this compound.

Link to Phenotype: Correlate omics data with phenotypic outcomes to understand how molecular changes translate into physiological effects.

Develop Predictive Models: Utilize machine learning and artificial intelligence to analyze complex multi-omics datasets, potentially predicting biological activity and identifying new therapeutic targets. annualreviews.org

By pursuing these interconnected research avenues, the scientific community can fully elucidate the biological significance and therapeutic potential of this compound and its growing family of natural derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-Oxohexadec-9-enoic acid, and how can purity be ensured?

The synthesis typically involves oxidation of hexadec-9-enoic acid using catalytic methods (e.g., Jones oxidation or enzymatic catalysis). Post-reaction purification via column chromatography or recrystallization ensures high purity (>98%). Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products like over-oxidized derivatives. Purity validation requires HPLC and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the oxo group position and double-bond geometry.

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.

- Infrared (IR) spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How can researchers quantify this compound in complex biological matrices?

Use reversed-phase HPLC with UV detection (λ = 210–220 nm for carbonyl groups) or GC-MS after derivatization (e.g., methyl ester formation). Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy. Limit of detection (LOD) should be validated using spiked samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While no acute hazards are reported for similar oxo fatty acids, standard precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders.

- Store at 2–8°C in inert atmospheres to prevent oxidation. Emergency protocols should align with SDS guidelines for structurally related compounds .

Advanced Research Questions

Q. How should experimental designs differ for in vitro vs. in vivo studies involving this compound?

- In vitro: Use cell lines (e.g., HepG2 for hepatic metabolism) with controlled media (e.g., fatty acid-free BSA to solubilize the compound). Dose-response curves should account for solubility limits.

- In vivo: Select animal models (e.g., rodents) with diets controlled for background fatty acid intake. Administer via oral gavage or intraperitoneal injection, with plasma/tissue sampling timed to capture metabolic turnover. Consistency in solvent vehicles (e.g., DMSO or ethanol) across models is critical .

Q. How can researchers resolve contradictions in reported data on this compound’s role in lipid peroxidation?

Contradictions often arise from:

- Variability in assay conditions (e.g., pH, oxygen levels). Validate findings using multiple assays (TBARS, lipid hydroperoxide quantification).

- Species-specific effects. Replicate studies in human-derived cells and animal models.

- Analytical interference. Use isotopically labeled standards to distinguish endogenous vs. exogenous signals. Systematic reviews and meta-analyses are recommended to identify consensus mechanisms .

Q. What computational approaches predict the reactivity and stability of this compound under physiological conditions?

- Density Functional Theory (DFT): Models electron distribution to predict sites of electrophilic attack (e.g., the α,β-unsaturated carbonyl system).

- Molecular Dynamics (MD) simulations: Assess interactions with lipid bilayers or enzymes (e.g., cyclooxygenase). Tools like Gaussian and GROMACS, parameterized with experimental data (e.g., NMR chemical shifts), enhance predictive accuracy .

Q. What mechanistic studies are needed to clarify this compound’s signaling roles in inflammation?

- Kinase/phosphatase assays: Identify if the compound modulates MAPK/NF-κB pathways.

- Receptor binding studies: Screen for interactions with GPCRs (e.g., GPR120) using SPR or fluorescence polarization.

- Metabolomics: Track downstream oxylipins via LC-MS/MS to map metabolic networks. Dose- and time-dependent responses must be correlated with cytokine profiles (e.g., IL-6, TNF-α) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.